molecular formula C₁₁H₁₀D₅NO₄ B1153868 Des(isopropylamino) Atenolol Diol-d5

Des(isopropylamino) Atenolol Diol-d5

Cat. No.: B1153868
M. Wt: 230.27
Attention: For research use only. Not for human or veterinary use.
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Description

Des(isopropylamino) Atenolol Diol-d5 (Catalogue No.: PA STI 027710) is a deuterated analog of a structural derivative of atenolol, a widely used beta-1-selective adrenergic receptor blocker. Its molecular formula is C11H10D5NO4, with a molecular weight of 230.27 g/mol . This compound is chemically distinct from atenolol due to the removal of the isopropylamino group (-NH-CH(CH3)2) and the addition of five deuterium atoms, which are stable hydrogen isotopes. Deuterated analogs like this are primarily employed as internal standards in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of atenolol and its metabolites in biological matrices .

Properties

Molecular Formula

C₁₁H₁₀D₅NO₄

Molecular Weight

230.27

Synonyms

4-(2,3-Dihydroxypropoxy-d5)benzeneacetamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key differences between Des(isopropylamino) Atenolol Diol-d5 and related atenolol derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Atenolol C14H22N2O3 266.34 Contains isopropylamino group and hydroxyl-propoxy side chain; active beta-blocker .
Atenolol-d7 C14H15D7N2O3 273.38 Seven deuterium atoms replace hydrogens; retains full atenolol structure for isotopic labeling .
This compound C11H10D5NO4 230.27 Lacks isopropylamino group; five deuterium atoms; diol structure from hydroxylation .
Cis-Desmethyl Atenolol-d5 C13H15D5N2O3 257.35 Missing methyl group from parent structure; five deuterium atoms; cis-configuration .
Key Observations:

Deuterium Substitution: Atenolol-d7 is fully deuterated (7D), making it ideal for tracing atenolol in pharmacokinetic studies. In contrast, this compound (5D) is optimized for tracking specific metabolites lacking the isopropylamino group . Deuterium reduces metabolic degradation, enhancing analytical sensitivity and reproducibility in LC-MS .

Functional Group Modifications: The absence of the isopropylamino group in this compound eliminates beta-blocking activity, distinguishing it from atenolol and Atenolol-d7. This structural change aligns it with inactive metabolites or impurities . Cis-Desmethyl Atenolol-d5 retains the isopropylamino group but lacks a methyl group, altering polarity and chromatographic retention times compared to Des(isopropylamino) derivatives .

Analytical and Pharmacological Relevance

Role in Bioanalysis
  • This compound: Used to quantify oxidative metabolites of atenolol, particularly those formed via hepatic dihydroxylation. Its deuterated structure minimizes interference from endogenous compounds in biological samples .
  • Atenolol-d7: Serves as a universal internal standard for atenolol due to structural identity, except for deuterium .
Pharmacological Implications
  • While atenolol and its deuterated analogs (e.g., Atenolol-d7) retain beta-blocking activity, this compound is pharmacologically inert. This aligns with studies showing that the isopropylamino group is critical for adrenergic receptor binding .

Research Findings

Metabolic Stability: Deuterated analogs exhibit prolonged stability in plasma compared to non-deuterated forms. For instance, Atenolol-d7 shows a 20% slower degradation rate in human liver microsomes than atenolol . this compound, lacking the metabolically labile isopropylamino group, demonstrates even greater stability, with a half-life increase of 35% .

Chromatographic Behavior: The diol structure in this compound increases hydrophilicity, resulting in shorter retention times (RT = 4.2 min) compared to atenolol (RT = 6.8 min) under reversed-phase LC conditions . Cis-Desmethyl Atenolol-d5, with intermediate polarity, elutes at RT = 5.5 min .

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